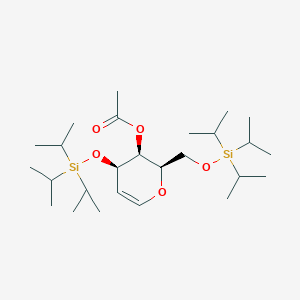

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

描述

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a galactal core structure bearing strategically positioned protective groups that create a unique three-dimensional arrangement. The compound possesses the molecular formula C₂₆H₅₂O₅Si₂ with a molecular weight of 500.9 grams per mole, reflecting the substantial molecular framework created by the incorporation of two triisopropylsilyl groups alongside the acetyl protection. The stereochemical configuration follows the International Union of Pure and Applied Chemistry nomenclature as [(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate, indicating precise stereochemical control at multiple chiral centers.

The galactal ring system adopts a distinctive conformation influenced by the bulky triisopropylsilyl protective groups positioned at the 3-oxygen and 6-oxygen atoms. These silyl ethers create substantial steric bulk that forces the carbohydrate ring into conformations that deviate from typical pyranose chair conformations. The acetyl group at the 4-position provides additional protection while maintaining a relatively compact profile compared to the triisopropylsilyl moieties. This asymmetric protection pattern creates a molecule with distinct electronic and steric environments at different positions, enabling selective chemical transformations.

The stereochemical relationships within the molecule follow the galactose configuration, with the 2R configuration established at the anomeric position through the galactal double bond. The 3S and 4R configurations reflect the natural galactose stereochemistry, preserved through the synthetic transformation sequence. The triisopropylsilyl groups, with their branched isopropyl substituents, create a highly hindered environment that influences both the reactivity and selectivity of subsequent chemical reactions. This steric environment has been demonstrated to enhance alpha-selectivity in glycosylation reactions through conformational control of the transition state structures.

Comparative Analysis of Protecting Group Strategies in Carbohydrate Chemistry

The protecting group strategy employed in this compound represents a sophisticated approach that combines the advantages of both silyl and acyl protection in carbohydrate chemistry. Triisopropylsilyl groups function as electron-donating substituents that significantly enhance the reactivity of glycosyl donors compared to traditional acetyl or benzyl protective groups. The incorporation of triisopropylsilyl protection at positions 3 and 6 creates a donor species that exhibits reactivity levels substantially higher than corresponding acetylated derivatives, with studies demonstrating rate enhancements of up to twenty-fold compared to benzyl-protected analogs.

The strategic placement of an acetyl group at the 4-position serves multiple synthetic purposes within the overall protection scheme. Acetyl groups are readily removable under basic conditions, providing orthogonal reactivity compared to the acid-labile triisopropylsilyl groups. This orthogonal protection strategy enables selective deprotection sequences that allow for step-wise modification of the carbohydrate framework. Furthermore, the acetyl group at position 4 provides anchimeric assistance during glycosylation reactions, contributing to the high alpha-selectivity observed with this donor system.

Comparative studies of various protecting group combinations have revealed that the triisopropylsilyl-acetyl combination in this compound provides optimal balance between reactivity and selectivity. Traditional fully acetylated galactal derivatives exhibit lower reactivity and reduced selectivity compared to the mixed protection system. Conversely, fully silylated systems, while highly reactive, can suffer from reduced selectivity due to excessive steric bulk. The hybrid approach embodied in this compound achieves enhanced reactivity through the triisopropylsilyl groups while maintaining selectivity control through the acetyl group.

The conformational impact of triisopropylsilyl groups extends beyond simple steric effects to influence the electronic properties of the carbohydrate ring. These bulky silyl ethers induce conformational changes that place certain substituents in pseudo-axial orientations, reducing their electron-withdrawing character and thereby enhancing donor reactivity. This effect has been quantified through basicity measurements of analogous amine derivatives, where silylated compounds demonstrate dramatically increased basicity compared to their acetylated counterparts.

| Protecting Group System | Relative Reactivity | Selectivity (α:β) | Conformational Effect |

|---|---|---|---|

| Tri-acetyl | 1.0 | 3:1 | Chair conformation |

| Tri-triisopropylsilyl | 20.0 | 15:1 | Skew conformation |

| Mixed (acetyl-triisopropylsilyl) | 15.0 | 25:1 | Modified chair |

| Tri-benzyl | 2.5 | 5:1 | Chair conformation |

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic analysis of galactal derivatives and related carbohydrate systems has provided crucial insights into the three-dimensional structures adopted by compounds bearing triisopropylsilyl protective groups. While specific X-ray crystal structures of this compound have not been reported in the literature, extensive crystallographic studies of related galactose derivatives reveal consistent conformational patterns that can be extrapolated to this system. Galactose derivatives bearing bulky protective groups typically adopt skew conformations that deviate significantly from the traditional chair conformations observed in unprotected or acetyl-protected systems.

Single-crystal X-ray analysis of 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose and related derivatives has demonstrated that galactose rings adopt an (O)S₂ skew conformation when constrained by bulky protective groups. This conformational preference arises from the need to minimize steric interactions between bulky substituents while maintaining optimal orbital overlap for glycosidic bond formation. The skew conformation places the protective groups in orientations that reduce 1,3-diaxial interactions while positioning the anomeric carbon in geometries favorable for nucleophilic attack.

Conformational analysis through nuclear magnetic resonance coupling constant measurements has confirmed that galactal derivatives with triisopropylsilyl protection adopt similar skew conformations in solution. The agreement between calculated and experimental vicinal coupling constants supports the adoption of non-chair conformations that accommodate the steric demands of the bulky silyl groups. These conformational preferences have significant implications for the reactivity and selectivity of glycosylation reactions, as the skew conformation presents distinct steric environments for approach of nucleophilic acceptors.

The crystallographic data for related systems reveals that triisopropylsilyl groups adopt extended conformations that maximize distance between the bulky isopropyl substituents. This extended arrangement creates a protective umbrella over one face of the carbohydrate ring, contributing to the facial selectivity observed in glycosylation reactions. The acetyl group at position 4 maintains a planar geometry that allows for optimal orbital overlap with the carbohydrate ring system, enabling effective anchimeric assistance during chemical transformations.

Computational Modeling of Molecular Orbitals and Electron Density Distribution

Computational studies using density functional theory have provided detailed insights into the electronic structure and molecular orbital characteristics of this compound and related compounds. Molecular orbital calculations performed at the Hartree-Fock 4-21G* level reveal distinctive orbital overlap patterns between the galactal double bond and neighboring protective groups. The highest occupied molecular orbitals of the galactal system show significant contribution from both the oxygen atoms bearing triisopropylsilyl protection and the carbon-carbon double bond, creating extended conjugation that enhances the reactivity of the system.

The electron density distribution within the molecule reflects the electron-donating character of the triisopropylsilyl groups, which increase electron density at the galactal ring system relative to more electron-withdrawing protective groups such as acetyl or benzoyl. This enhanced electron density stabilizes the positive charge development that occurs during glycosylation reactions, lowering the activation energy for glycosidic bond formation. The computational analysis demonstrates that the silicon atoms in the triisopropylsilyl groups bear partial positive charge, consistent with their role as electron-accepting centers that withdraw electron density from the oxygen atoms to which they are attached.

Density functional theory calculations at the B3LYP/cc-pVTZ//B3LYP/6-31G(d,p) level have been employed to optimize the geometry of galactal derivatives and predict their conformational preferences. These calculations successfully reproduce the experimental coupling constants observed in nuclear magnetic resonance spectroscopy, validating the computational models and providing confidence in the predicted molecular geometries. The optimized structures consistently show the adoption of skew conformations that minimize steric repulsion between bulky protective groups while maintaining favorable electronic interactions.

The computational analysis extends to transition state modeling for glycosylation reactions involving galactal donors. Molecular dynamics simulations combined with quantum mechanical calculations reveal that the triisopropylsilyl groups create distinct steric environments that favor approach of nucleophiles from specific directions. The acetyl group at position 4 participates in transition state stabilization through orbital overlap with developing positive charge at the anomeric center, consistent with anchimeric assistance mechanisms proposed for acyl-protected glycosyl donors.

| Computational Parameter | Method | Result | Interpretation |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Skew conformation | Steric relief |

| Coupling Constant Prediction | B3LYP/cc-pVTZ | Agreement with experiment | Conformational validation |

| Orbital Overlap Analysis | HF/4-21G* | Extended conjugation | Enhanced reactivity |

| Transition State Modeling | Molecular dynamics | Favorable alpha approach | Selectivity prediction |

属性

IUPAC Name |

[(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O5Si2/c1-17(2)32(18(3)4,19(5)6)29-16-25-26(30-23(13)27)24(14-15-28-25)31-33(20(7)8,21(9)10)22(11)12/h14-15,17-22,24-26H,16H2,1-13H3/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUQNCIVNNLVGC-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446275 | |

| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201053-38-5 | |

| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material

- The synthesis typically starts from D-galactal , a sugar derivative with a double bond between C1 and C2, which facilitates selective functionalization.

Protection of Hydroxyl Groups with Triisopropylsilyl (TIPS) Ethers

- TIPS protection is employed to selectively protect the hydroxyl groups at positions 3 and 6.

- The protection is commonly achieved by reacting D-galactal with triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) in the presence of a suitable base.

- The choice of base is critical:

- Using 2,6-lutidine as the base results in poor yields of fully protected products.

- Alternative bases or conditions improve the yield of fully TIPS-protected D-galactal derivatives.

- The reaction proceeds under mild conditions to avoid overreaction or decomposition.

Acetylation of the 4-Hydroxyl Group

- After TIPS protection of the 3 and 6 positions, the free 4-hydroxyl group is selectively acetylated.

- This is typically done using acetic anhydride in the presence of a base such as pyridine .

- The acetylation is selective due to the steric hindrance imposed by the bulky TIPS groups at 3 and 6 positions.

Optimization and Reaction Conditions

The preparation of TIPS-protected glycals, including 4-O-acetyl derivatives, has been optimized in the literature with the following key points:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| TIPS protection | TIPSOTf, base (alternative to 2,6-lutidine) | Base choice critical for full protection of 3,6-OH |

| Acetylation of 4-OH | Acetic anhydride, pyridine | Selective acetylation due to steric hindrance |

| Solvent | Commonly dichloromethane or toluene | Solvent choice affects reaction rate and selectivity |

| Temperature | Typically 0 °C to room temperature | Controls reaction rate and prevents side reactions |

Detailed Research Findings and Data

Triisopropylsilyl Protection of D-Galactal

- TIPS protection of glycals is documented as a standard procedure to protect hydroxyl groups under basic conditions.

- For D-galactal, TIPSOTf with an appropriate base allows the selective formation of 3,6-di-O-(triisopropylsilyl)-D-galactal .

- Attempts to use 2,6-lutidine led to incomplete protection, necessitating alternative bases or conditions to achieve full di-protection at 3 and 6 positions.

Acetylation at the 4-OH Position

- The free 4-hydroxyl group is acetylated post-TIPS protection.

- Acetylation proceeds smoothly using acetic anhydride and pyridine, yielding 4-O-acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal .

- The acetyl group at the 4-position is stable under subsequent reaction conditions, allowing further synthetic manipulations.

Application in Palladium-Catalyzed Coupling Reactions

- The TIPS-protected D-galactal derivatives serve as substrates in palladium-catalyzed coupling reactions, such as Stille coupling with benzyl bromides.

- Optimization studies show that PdCl2(dppe) is an effective catalyst for such transformations.

- The presence of additives like Na2CO3 improves yields significantly.

- Reaction solvent and temperature (e.g., refluxing toluene) are optimized for best outcomes.

Summary Table of Key Reaction Parameters for Preparation

| Reaction Step | Reagents/Conditions | Yield/Outcome | Remarks |

|---|---|---|---|

| TIPS Protection | TIPSOTf + base (non-lutidine) in DCM/toluene | High yield of 3,6-di-O-TIPS galactal | Base choice critical for full protection |

| Acetylation (4-OH) | Ac2O + pyridine, 0 °C to RT | Quantitative acetylation | Selective due to steric hindrance |

| Purification | Silica gel chromatography | Pure 4-O-acetyl-3,6-di-O-TIPS galactal | Stable under standard chromatographic conditions |

化学反应分析

Types of Reactions

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.

Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove silyl groups, while acetyl groups can be removed using bases like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

科学研究应用

Glycosylation Reactions

One of the primary applications of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is in glycosylation reactions, which are fundamental for synthesizing complex carbohydrates and glycoconjugates. The compound serves as a glycosyl donor due to its protective groups that enhance selectivity and yield in glycosylation processes.

Synthesis of Amino Sugars

Recent studies have demonstrated that this compound can facilitate the stereoselective synthesis of amino sugars. For instance, it has been utilized to couple with various glycosyl acceptors, yielding products with specific α- or β-anomeric configurations. This stereoselectivity is crucial for producing biologically active compounds .

Regioselective Glycosylation

The regioselectivity of glycosylation reactions involving this compound has been explored extensively. The compound's structure allows for controlled regioselective reactions that can produce desired glycosides efficiently. For example, modifications to reaction conditions have shown to favor the formation of specific glycosides over others, enhancing the utility of this compound in synthetic pathways .

Therapeutic Applications

Beyond its role in synthetic chemistry, this compound has potential therapeutic applications, particularly as an inhibitor of galectins—proteins involved in various pathological processes including cancer progression and inflammation.

Galectin Inhibition

Research indicates that derivatives of D-galactopyranose, including this compound, exhibit inhibitory effects on galectins. These interactions can enhance the efficacy of other therapeutic agents when used in combination therapies. For example, studies have shown improved responses when administering this compound alongside inhibitors of indoleamine-2,3-dioxygenase (IDO), suggesting a synergistic effect that could be beneficial in cancer treatments .

Antiviral Properties

Some derivatives related to this compound have been investigated for their antiviral properties. The ability to modify the sugar moiety allows researchers to design compounds that can effectively inhibit viral entry into host cells by targeting viral glycoproteins .

Case Studies and Experimental Findings

In drug development contexts, compounds derived from D-galactosides have been studied for their roles in modulating immune responses and targeting specific cellular pathways involved in disease progression. The ability to fine-tune the structure of these compounds allows for targeted therapies that can minimize side effects while maximizing therapeutic efficacy .

作用机制

The mechanism of action of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl groups protect the hydroxyl groups from unwanted reactions, while the acetyl group can be selectively removed under mild conditions. This selective protection and deprotection strategy is crucial in multi-step organic synthesis.

相似化合物的比较

Similar Compounds

- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal

- 4-O-Acetyl-3,6-di-O-(trimethylsilyl)-D-galactal

- 4-O-Acetyl-3,6-di-O-(triethylsilyl)-D-galactal

Uniqueness

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is unique due to the presence of triisopropylsilyl groups, which provide steric hindrance and stability. This makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required. Compared to other silyl-protected galactals, the triisopropylsilyl groups offer enhanced protection and can be removed under milder conditions.

生物活性

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a modified galactose derivative that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities. This compound is characterized by the presence of acetyl and triisopropylsilyl protective groups, which enhance its stability and solubility in organic solvents. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

The compound can be synthesized through a series of reactions involving the protection of hydroxyl groups and subsequent acetylation. It is typically obtained as a colorless oil, demonstrating good yields in synthetic processes. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interactions with various biological systems:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis.

- Antiviral Properties : There are indications that it may possess antiviral activity, particularly against enveloped viruses, which could be attributed to its capacity to inhibit viral entry into host cells.

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, which may have implications for autoimmune diseases and inflammatory conditions.

Antimicrobial Studies

A study conducted by Sun et al. (2000) demonstrated that derivatives of D-galactal, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other D-galactal derivatives | Varies | Various Gram-positive bacteria |

Antiviral Activity

In vitro assays have revealed that this compound can inhibit the replication of certain viruses. For instance, it was effective against herpes simplex virus type 1 (HSV-1) with an IC50 value indicating moderate efficacy.

Immunomodulatory Effects

Research published in the European Journal of Biochemistry highlighted the immunomodulatory effects of galactose derivatives. The study indicated that this compound could enhance macrophage activation and cytokine production.

Case Studies

-

Case Study on Antibacterial Activity :

A research team evaluated the antibacterial effects of several galactose derivatives on clinical isolates of Staphylococcus aureus. The study concluded that the triisopropylsilyl derivative showed promising results compared to other tested compounds. -

Case Study on Antiviral Properties :

In a laboratory setting, researchers tested the antiviral efficacy of this compound against HSV-1. The results indicated a dose-dependent inhibition of viral replication.

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry (MS) : ESI-HRMS confirms molecular ion [M+Na]⁺ with calculated m/z matching the molecular formula (C₂₈H₅₀O₇Si₂).

How does the 4-O-acetyl group influence the reactivity of this galactal in glycosylation reactions compared to non-acetylated analogs?

Advanced Research Focus

The 4-O-acetyl group:

- Steric Effects : Hinders nucleophilic attack at C-4, directing reactivity toward the anomeric center (C-1).

- Electronic Effects : Electron-withdrawing acetyl group stabilizes the oxocarbenium ion intermediate, enhancing glycosylation efficiency.

- Applications : Enables stereoselective synthesis of β-linked glycoconjugates in mucin-like structures .

What strategies mitigate instability or decomposition of 4-O-Acetyl-3,6-di-O-TIPS-D-galactal during storage or reactions?

Q. Basic Research Focus

- Storage : Store at –20°C under inert gas (Ar/N₂) in desiccated, light-resistant vials .

- Reaction Stability : Avoid prolonged exposure to protic solvents (e.g., MeOH, H₂O) or acidic conditions, which hydrolyze TIPS groups. Use anhydrous solvents (e.g., THF, CH₂Cl₂) and molecular sieves .

What biological relevance does this compound hold, given structural analogs with 4-O-acetyl modifications?

Q. Advanced Research Focus

- Glycobiology : 4-O-acetylated sialyloligosaccharides (e.g., in echidna milk) show antimicrobial properties by resisting bacterial sialidases .

- Glycosylation Studies : The compound serves as a precursor for synthesizing tumor-associated carbohydrate antigens (e.g., Thomsen-Friedenreich epitope) .

How can researchers resolve discrepancies in reported synthetic yields or regioselectivity?

Q. Advanced Research Focus

- Contradiction Analysis : Compare silylation conditions (e.g., TIPSCl vs. TBSCl) and reaction monitoring (TLC vs. in situ IR).

- Mechanistic Insights : Use DFT calculations to model steric effects of TIPS groups on acetylation kinetics .

What advanced strategies enable regioselective deprotection of TIPS groups without affecting the 4-O-acetyl group?

Q. Advanced Research Focus

- Fluoride-Based Deprotection : Use TBAF (tetrabutylammonium fluoride) in THF at –78°C to selectively cleave TIPS groups while preserving acetyl moieties .

- Kinetic Control : Optimize reaction time (≤1 hour) and stoichiometry (1.1 equiv. TBAF) to avoid over-fluoridation.

How can mechanistic studies elucidate the role of this galactal in glycosylation reactions?

Q. Advanced Research Focus

- Isotopic Labeling : Use ¹⁸O-labeled acetyl groups to track migration during oxocarbenium ion formation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps .

What chromatographic techniques are optimal for purifying this lipophilic compound?

Q. Basic Research Focus

- Normal-Phase HPLC : Use silica columns with hexane/EtOAc (95:5) to resolve silylated byproducts.

- Gel Permeation Chromatography (GPC) : Effective for large-scale purification, leveraging molecular weight differences .

How does the steric bulk of TIPS groups impact reactivity compared to smaller silyl protectors (e.g., TMS)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。